2-(2-Methoxyethoxy)pyrimidin-4-amine
Description
Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research
The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a structure of profound importance in science. ignited.innumberanalytics.com Its derivatives are ubiquitous in nature and are fundamental to life itself. The nucleobases uracil, thymine, and cytosine, which are components of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA), are the most prominent examples of naturally occurring pyrimidines. researchgate.net Beyond their role in genetics, pyrimidine moieties are found in essential vitamins such as thiamine (B1217682) (Vitamin B1) and riboflavin (B1680620) (Vitamin B2). researchgate.netpharmaguideline.com
This prevalence in biological systems has made the pyrimidine scaffold a "privileged" structure in medicinal chemistry and drug discovery. nih.gov The ability of the pyrimidine core to interact with a wide array of biological targets, often through hydrogen bonding and bioisosteric replacement of other aromatic systems, has led to the development of a multitude of synthetic pyrimidine-based drugs. nih.gov These agents span a vast range of therapeutic areas, demonstrating activities as anticancer, antiviral, antibacterial, anti-inflammatory, and cardiovascular drugs. ignited.innih.gov The versatility of the pyrimidine ring allows for functionalization at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to achieve desired biological effects. numberanalytics.com Consequently, the synthesis and study of novel pyrimidine derivatives remain a vibrant and highly productive area of contemporary chemical research. researchgate.net
The Role and Context of 2-Substituted Pyrimidine-4-amines in Organic Synthesis
Within the vast family of pyrimidine derivatives, the 2-aminopyrimidine (B69317) substructure is a particularly important pharmacophore and a versatile building block in organic synthesis. researchgate.netmdpi.com Compounds featuring this moiety are known to exhibit a diverse range of biological activities, including anticancer and antimicrobial properties. mdpi.comresearchgate.net Several FDA-approved drugs, particularly in the oncology space, are based on the 2-aminopyrimidine scaffold, highlighting its clinical significance. nih.govmdpi.com
From a synthetic perspective, 2-aminopyrimidines are valuable intermediates. The presence of the amino group provides a handle for further chemical modification, allowing for the construction of more complex molecular architectures. mdpi.com A common and powerful method for the synthesis of 2-substituted pyrimidines involves the condensation of a guanidine (B92328) derivative with a β-dicarbonyl compound. wikipedia.org Furthermore, halogenated pyrimidines, such as 2-amino-4-chloropyrimidines, serve as key precursors where the halogen acts as a leaving group, readily displaced by various nucleophiles in substitution reactions to build molecular diversity. researchgate.net The reaction of halogenopyrimidines with amines is one of the most utilized transformations in pyrimidine chemistry. researchgate.net This synthetic tractability makes the 2-aminopyrimidine core a frequent starting point for the generation of compound libraries aimed at discovering new bioactive agents. nih.gov
Conceptual Framework for Investigating the 2-(2-Methoxyethoxy) Substituent in Pyrimidine Derivatives
The specific substituent at the 2-position of the pyrimidine-4-amine core dictates the molecule's unique physicochemical properties and, consequently, its potential interactions with biological systems. The 2-(2-methoxyethoxy) group in 2-(2-Methoxyethoxy)pyrimidin-4-amine introduces several key features that distinguish it from simpler alkyl or alkoxy substituents.
Conceptually, this substituent can be analyzed based on the following characteristics:
Flexibility: The ethylene (B1197577) glycol-based chain possesses significant conformational flexibility due to the free rotation around its C-C and C-O bonds. This flexibility can allow the molecule to adapt its shape to fit into complex binding pockets of enzymes or receptors.
Polarity and Solubility: The presence of two ether oxygen atoms makes the substituent relatively polar and capable of acting as a hydrogen bond acceptor. This is expected to increase the aqueous solubility of the parent pyrimidine, a crucial property for drug candidates.
Lipophilicity Balance: While the oxygen atoms increase polarity, the ethyl and methyl groups contribute to lipophilicity. This combination provides a balance between water solubility and the ability to cross lipid membranes, which is a key aspect of a molecule's pharmacokinetic profile.
The investigation of such a substituent is often part of a "scaffold hopping" or lead optimization strategy in medicinal chemistry. nih.gov Researchers might introduce the methoxyethoxy group to improve a compound's metabolic stability or to probe for specific interactions within a target's binding site that can only be accessed by a longer, more flexible chain.
To illustrate the conceptual differences, the properties of the 2-(2-methoxyethoxy) group can be compared to simpler alkoxy substituents.
| Substituent | Key Structural Features | Predicted Impact on Physicochemical Properties | Potential Role in Molecular Interactions |
|---|---|---|---|
| -OCH3 (Methoxy) | Small, rigid, weakly polar | Modest increase in solubility; minimal steric hindrance | Can act as a weak hydrogen bond acceptor |
| -OCH2CH3 (Ethoxy) | Slightly larger and more lipophilic than methoxy (B1213986) | Slightly decreased aqueous solubility compared to methoxy | Can engage in hydrophobic interactions |
| -OCH2CH2OCH3 (2-Methoxyethoxy) | Flexible chain, two ether oxygens | Significant increase in aqueous solubility; balanced lipophilicity | Multiple hydrogen bond acceptor sites; conformational adaptability to binding pockets |
Overview of Academic Research Trajectories for Alkoxy-Substituted Aminopyrimidines
Academic and industrial research into alkoxy-substituted aminopyrimidines has followed several distinct trajectories, largely driven by the pursuit of new therapeutic agents. A significant area of focus has been the exploration of structure-activity relationships (SAR), where the nature of the alkoxy group is systematically varied to optimize biological activity.
One research trajectory involves investigating the impact of alkoxy chain length and branching on target affinity and selectivity. For instance, studies have shown that for certain enzymes, the length of an alkoxy chain attached to a pyrimidine ring is critical for inhibitory activity. mdpi.com A shorter chain like methoxy might render a compound inactive, while a longer chain like butoxy or octyloxy on the same scaffold can lead to potent inhibition, suggesting the longer chain accesses a specific hydrophobic pocket in the target protein. mdpi.com
Another major research avenue is the use of alkoxy groups, particularly those containing ethylene glycol units like the methoxyethoxy group, to modulate pharmacokinetic properties. These substituents are often introduced to improve a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The increased polarity and hydrogen bonding capacity can reduce metabolic breakdown by cytochrome P450 enzymes and improve a compound's profile for oral bioavailability. Research in this area focuses on creating more "drug-like" molecules by attaching such solubilizing groups to known active scaffolds.
Finally, alkoxy-aminopyrimidines are frequently synthesized as intermediates for more complex heterocyclic systems. The alkoxy group can be chosen to be stable during subsequent reaction steps or, in some cases, to be a leaving group that can be displaced to form other C-O, C-N, or C-S bonds, further expanding the chemical space available for exploration. researchgate.net The investigation of compounds like this compound fits squarely within these established research paradigms, representing an effort to fine-tune the properties of the valuable aminopyrimidine scaffold.
Structure
2D Structure
3D Structure
Properties
CAS No. |
60722-66-9 |
|---|---|
Molecular Formula |
C7H11N3O2 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)pyrimidin-4-amine |
InChI |
InChI=1S/C7H11N3O2/c1-11-4-5-12-7-9-3-2-6(8)10-7/h2-3H,4-5H2,1H3,(H2,8,9,10) |
InChI Key |
UDLFNLQBTQFIPY-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=NC=CC(=N1)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Preparations of 2 2 Methoxyethoxy Pyrimidin 4 Amine and Its Analogues
Strategies for Constructing the Pyrimidin-4-amine Core
The formation of the central pyrimidin-4-amine structure is a critical step in the synthesis of the target compound. Key strategies include the functionalization of pre-existing pyrimidine (B1678525) rings through nucleophilic substitution and the de novo construction of the ring via cyclocondensation reactions.
Nucleophilic Substitution Reactions on Halogenated Pyrimidines
A prevalent and versatile method for the synthesis of substituted pyrimidin-4-amines involves the sequential nucleophilic aromatic substitution (SNAr) on dihalogenated pyrimidines, most commonly 2,4-dichloropyrimidine (B19661). The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for controlled, regioselective introduction of substituents.
Generally, the chlorine atom at the C4 position of 2,4-dichloropyrimidine is more susceptible to nucleophilic attack than the chlorine at the C2 position. This regioselectivity is attributed to the electronic properties of the pyrimidine ring, where the C4 position is more electron-deficient. stackexchange.com This allows for the initial selective displacement of the C4-chloro group with an amine to form a 4-amino-2-chloropyrimidine (B189420) intermediate. The subsequent substitution of the remaining chlorine atom at the C2 position with an alkoxide, in this case, the sodium salt of 2-methoxyethanol (B45455), yields the desired 2-alkoxy-pyrimidin-4-amine.
However, the regioselectivity of these reactions can be influenced by various factors, including the nature of the nucleophile and the presence of other substituents on the pyrimidine ring. For instance, the use of tertiary amine nucleophiles has been shown to favor substitution at the C-2 position. nih.gov Additionally, the presence of an electron-donating group at the C6 position can also direct nucleophilic attack to the C2 position. wuxiapptec.com Palladium-catalyzed amination reactions have also been developed to achieve high regioselectivity for the C4 position. acs.org
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloropyrimidines
| Starting Material | Nucleophile | Conditions | Major Product | Reference |
|---|---|---|---|---|
| 2,4-Dichloropyrimidine | Neutral Nitrogen Nucleophiles | Standard Conditions | Mixture of C4/C2 isomers (C4 favored) | acs.org |
| 6-Aryl-2,4-dichloropyrimidine | Aliphatic Secondary Amines | Pd catalyst, LiHMDS | C4-substituted product | acs.org |
| 5-Substituted-2,4-dichloropyrimidine | Tertiary Amines | Standard Conditions | C2-substituted product | nih.gov |
| 2,4-Dichloropyrimidine with C6-EDG | Various Nucleophiles | Standard Conditions | C2-substituted product | wuxiapptec.com |
Cyclocondensation Approaches for Pyrimidine Ring Formation
An alternative to the functionalization of a pre-formed ring is the construction of the pyrimidine scaffold from acyclic precursors through cyclocondensation reactions. A classic and widely used method is the reaction of a guanidine (B92328) derivative with a β-dicarbonyl compound or its synthetic equivalent.
In this approach, guanidine, which provides the N1-C2-N3 fragment of the pyrimidine ring, is condensed with a three-carbon component, such as a β-ketoester or a malonic ester derivative. This reaction typically proceeds under basic or acidic conditions and leads to the formation of a 2-aminopyrimidin-4-ol (which exists in tautomeric equilibrium with the 2-aminopyrimidin-4(3H)-one form). Subsequent chlorination of the hydroxyl group at the C4 position, for instance using phosphorus oxychloride (POCl₃), furnishes a 4-chloro-2-aminopyrimidine intermediate, which can then be further functionalized.
Variations of this method exist, such as the use of α,β-unsaturated ketones and esters, which can also cyclize with guanidines to yield dihydropyrimidine (B8664642) derivatives that can be subsequently oxidized to the aromatic pyrimidine. semanticscholar.org These cyclocondensation reactions are fundamental in heterocyclic chemistry and provide a robust platform for the synthesis of a wide array of pyrimidine-based structures.
Microwave-Assisted Synthetic Protocols for Pyrimidine Scaffolds
In recent years, microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. The synthesis of pyrimidine scaffolds is no exception, and numerous microwave-assisted protocols have been developed for the construction and functionalization of these heterocycles. nanobioletters.com
Microwave irradiation has been successfully employed to facilitate the nucleophilic aromatic substitution of chloropyrimidines with various amines and alkoxides. researchgate.netrsc.org These reactions, which can be sluggish under conventional heating, are often completed within minutes under microwave conditions. mdpi.com For example, the amination of 2-chloropyrimidines with a range of anilines has been efficiently carried out in ethanol (B145695) at 160 °C for 10 minutes under microwave irradiation. researchgate.net
Furthermore, microwave assistance has been applied to multicomponent reactions for the one-pot synthesis of complex pyrimidine derivatives. For instance, the Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, can be significantly accelerated using microwave heating, providing rapid access to dihydropyrimidinones which are valuable precursors to pyrimidines. chemrxiv.org The efficiency and speed of microwave-assisted synthesis make it an attractive methodology for the rapid generation of libraries of pyrimidine analogues for biological screening.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidine Derivatives
| Reaction Type | Conventional Conditions | Microwave Conditions | Advantages of Microwave | Reference |
|---|---|---|---|---|
| Amination of Chloropyrimidines | 16 h, lower yields (58-75%) | 10 min, higher yields (72-83%) | Drastically reduced reaction time, improved yields | mdpi.com |
| Heck Coupling on Pyrimidine Core | 18 h, low yields (10-37%), side products | 1-1.3 h, higher yields, fewer side products | Reduced time, higher yield, cleaner reaction | nih.gov |
| Biginelli Reaction | Several hours, moderate yields | 10-20 min, high yields (89-98%) | Rapid, high yielding, solvent-free options | chemrxiv.org |
Introduction and Functionalization of the 2-(2-Methoxyethoxy) Moiety
Once the pyrimidin-4-amine core is established, the next crucial step is the introduction of the 2-(2-methoxyethoxy) side chain at the C2 position. This is typically achieved through an etherification reaction.
Etherification Reactions Utilizing 2-Methoxyethanol Derivatives
The most direct method for introducing the 2-(2-methoxyethoxy) group is through the reaction of a 2-chloropyrimidine (B141910) intermediate with 2-methoxyethanol in the presence of a base. The base, such as sodium hydride (NaH) or a strong alkali metal hydroxide, deprotonates the hydroxyl group of 2-methoxyethanol to form the corresponding alkoxide. This potent nucleophile then displaces the chlorine atom at the C2 position of the pyrimidine ring in a nucleophilic aromatic substitution reaction.
The efficiency of this etherification can be influenced by the reaction conditions, including the choice of solvent and temperature. Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly used to facilitate this type of reaction.
Alternative Methods for Attaching Methoxyethoxy Chains to Pyrimidine Scaffolds
While the direct reaction of a 2-chloropyrimidine with 2-methoxyethanol is the most common approach, alternative strategies can also be envisioned. One such method involves starting with a 2-hydroxypyrimidine (B189755) (or its tautomeric 2-pyrimidinone form). The hydroxyl group can be alkylated using a suitable 2-methoxyethoxy electrophile, such as 2-methoxyethyl bromide or tosylate, in the presence of a base. However, a potential challenge with this method is the possibility of N-alkylation versus O-alkylation, which can lead to a mixture of products. The regioselectivity of this alkylation can be dependent on factors such as the base, solvent, and the specific substituents on the pyrimidine ring. researchgate.netrsc.org
Another theoretical approach could involve a Mitsunobu reaction, where a 2-hydroxypyrimidine is reacted with 2-methoxyethanol in the presence of a phosphine (B1218219) and an azodicarboxylate. This reaction is known for its mild conditions and can be effective for the etherification of hindered alcohols and phenols. However, similar to the direct alkylation, the competition between N- and O-alkylation would need to be carefully controlled.
Exploration of Poly(ethylene glycol) Chain Lengths and Analogues
The synthesis of analogues of 2-(2-Methoxyethoxy)pyrimidin-4-amine with varied poly(ethylene glycol) (PEG) chain lengths is a key strategy for modifying the physicochemical properties of the molecule. While direct synthesis of a library of these specific analogues is not extensively detailed in the provided results, the principles of their creation can be inferred from established methods for synthesizing heterobifunctional PEGs and substituted pyrimidines.
The general approach involves the preparation of monodisperse PEG chains of varying lengths, which are then coupled to a pyrimidine scaffold. A common method for creating these PEG chains starts with the asymmetric activation of commercially available symmetrical PEGs. mdpi.com For instance, a mono-tosylated PEG can be synthesized, and the tosyl group can then be converted into a variety of other functional groups. mdpi.com This allows for the creation of PEG chains with a reactive group at one end for attachment to the pyrimidine ring and a methoxy (B1213986) group at the other.
The synthesis of pyrimidin-2-amine derivatives often involves the nucleophilic substitution of a leaving group on the pyrimidine ring. nih.gov For example, a precursor such as 2-chloro-4-aminopyrimidine could be reacted with a series of methoxy-terminated polyethylene (B3416737) glycols of different lengths (e.g., n=1, 2, 3... ethylene (B1197577) glycol units) to yield the desired analogues. The reaction would typically be carried out in the presence of a base to facilitate the nucleophilic attack of the PEG-alkoxide on the pyrimidine ring.
Table 1: Hypothetical Library of 2-(Poly(ethylene glycol))pyrimidin-4-amine Analogues
| Compound Name | PEG Chain (n) |
| This compound | 1 |
| 2-(2-(2-Methoxyethoxy)ethoxy)pyrimidin-4-amine | 2 |
| 2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyrimidin-4-amine | 3 |
This table illustrates potential analogues that could be synthesized by varying the length of the PEG chain.
Derivatization Strategies for the Pyrimidin-4-amine Functionality
The amine group at the 4-position of the pyrimidine ring offers a versatile handle for further chemical modification through various derivatization strategies.
Alkylation and Acylation of the Amine Group
The primary amine of the pyrimidin-4-amine is nucleophilic and can readily undergo alkylation and acylation reactions.
Alkylation: The introduction of alkyl groups can be achieved by reacting the amine with alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The degree of alkylation (mono-, di-, or even tri-alkylation leading to a quaternary ammonium (B1175870) salt) can be controlled by the reaction conditions and the stoichiometry of the reactants.
Acylation: Acylation of the amine group to form an amide is a common transformation. This is typically achieved by reacting the pyrimidin-4-amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. Studies on related compounds, such as 2-amino-4-hydroxypyrimidines, have shown that acylation can occur on the amino group. rsc.org The presence of bulky substituents on the pyrimidine ring can influence the site of acylation. rsc.org
Table 2: Examples of Alkylation and Acylation Reactions
| Reaction | Reagent | Product Type |
| Alkylation | Methyl Iodide (CH₃I) | N-Methylpyrimidin-4-amine |
| Acylation | Acetyl Chloride (CH₃COCl) | N-(Pyrimidin-4-yl)acetamide |
Reactions with Aldehydes and Ketones
The reaction of the primary amine of this compound with aldehydes and ketones leads to the formation of imines, also known as Schiff bases. libretexts.orglibretexts.org This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgyoutube.com
The reaction is typically catalyzed by a weak acid, and the pH must be carefully controlled. libretexts.orglibretexts.org If the pH is too low, the amine will be protonated and no longer nucleophilic. If the pH is too high, there will not be enough acid to protonate the hydroxyl intermediate to facilitate its removal as water. libretexts.orglibretexts.org The formation of an imine introduces a C=N double bond, which can be a key structural feature in various chemical contexts. In some cases, secondary amines can react with aldehydes and ketones to form enamines. youtube.com
Table 3: Imine Formation Reaction
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Benzaldehyde | N-benzylidene-2-(2-methoxyethoxy)pyrimidin-4-amine (Imine) |
| This compound | Acetone | N-(propan-2-ylidene)-2-(2-methoxyethoxy)pyrimidin-4-amine (Imine) |
Combinatorial and High-Throughput Synthesis Approaches for Related Pyrimidine Libraries
The pyrimidine scaffold is a common feature in many biologically active molecules, making it an attractive target for combinatorial chemistry and high-throughput synthesis to generate large libraries of compounds for screening. capes.gov.brnih.gov These approaches allow for the rapid synthesis of a large number of diverse pyrimidine derivatives. acs.org
Several strategies have been developed for the combinatorial synthesis of pyrimidine-based libraries, both in solution and on solid phase. capes.gov.br A common method involves starting with a multifunctional pyrimidine core, such as 2,4,6-trichloropyrimidine, and sequentially reacting it with different building blocks. nih.gov This "split-and-pool" strategy can generate millions of unique compounds. nih.gov
DNA-encoded library technology (DELT) is a powerful platform for creating vast libraries of pyrimidine-based compounds. nih.gov In this approach, each small molecule is covalently linked to a unique DNA tag that serves as a barcode for its identification. nih.gov This allows for the screening of billions of compounds simultaneously. nih.gov
Solution-phase combinatorial synthesis has also been successfully applied to create pyrimidine libraries. acs.orgnih.gov These methods often employ parallel synthesis techniques and may use microwave assistance to accelerate reactions. researchgate.net The purification of the resulting libraries can be simplified by using crystallization or other high-throughput methods. acs.orgnih.gov The diversity of these libraries can be further expanded through various chemical reactions, including nucleophilic aromatic substitution and metal-mediated cross-coupling reactions. capes.gov.br
Chemical Reactivity and Mechanistic Investigations of 2 2 Methoxyethoxy Pyrimidin 4 Amine Systems
Reactivity Profile of the Pyrimidine (B1678525) Nucleus
The reactivity of the pyrimidine ring is significantly influenced by the presence of two nitrogen atoms, which are electron-withdrawing and thus deactivate the ring towards electrophilic attack. Conversely, these nitrogen atoms make the pyrimidine nucleus susceptible to nucleophilic attack, particularly at positions 2, 4, and 6.
Electrophilic aromatic substitution (EAS) on the pyrimidine ring is generally difficult due to the electron-deficient nature of the ring. The presence of the two ring nitrogens significantly deactivates the ring towards electrophiles. growingscience.commasterorganicchemistry.comlibretexts.org Reactions such as nitration and halogenation require harsh conditions and often result in low yields. masterorganicchemistry.comyoutube.com For substituted pyrimidines, the position of substitution is directed by the existing substituents. In the case of 2-(2-Methoxyethoxy)pyrimidin-4-amine, the 4-amino group is a strong activating group and an ortho-, para-director, while the 2-(2-methoxyethoxy) group is also an activating, ortho-, para-directing group. However, the strong deactivating effect of the pyrimidine nitrogens generally overrides the activating effects of the substituents, making electrophilic substitution challenging.
When electrophilic substitution does occur on substituted pyrimidines, it is often observed at the 5-position, which is the least deactivated position. For instance, Vilsmeier formylation and nitration of thieno[2,3-d]pyrimidines occur at the position equivalent to the 5-position of the pyrimidine ring. growingscience.com
The pyrimidine ring is inherently electron-deficient and therefore susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the 2, 4, or 6 positions. stackexchange.comnih.govyoutube.com The C4 position in the pyrimidine ring is often more reactive than the C2 position towards nucleophilic attack. stackexchange.com This reactivity can be enhanced by the quaternization of one of the nitrogen atoms. wur.nl
Recent studies suggest that many SNAr reactions on pyrimidines may proceed through a concerted mechanism rather than the traditional two-step addition-elimination sequence via a Meisenheimer complex, especially when good leaving groups are involved. nih.gov The reactivity of the pyrimidine nucleus towards nucleophiles is a key aspect of its chemistry, allowing for the introduction of a wide range of functional groups. For instance, 2-chloropyridine (B119429) readily reacts with amines, which act as nucleophiles, to substitute the chlorine atom. youtube.com
Transformations Involving the 4-Amine Group
The nitrogen atoms of the 4-aminopyrimidine (B60600) moiety can undergo alkylation. The reaction of 4-aminopyrimidine with alkylating agents can lead to N-alkylation at the exocyclic amino group or at one of the ring nitrogens. google.comias.ac.in The specific site of alkylation can be influenced by the reaction conditions. For example, the use of a base can facilitate the alkylation of the amino group. nih.gov The N-alkylation of aminopyridines can be achieved with high selectivity for N-monoalkylation or N,N-dialkylation by adjusting reaction conditions. google.com
Dealkylation of N-alkylated aminopyrimidines is also a possible transformation, which can sometimes occur as a side reaction during other chemical processes. researchgate.net
| Reactant | Alkylating Agent | Conditions | Product(s) | Reference |
|---|---|---|---|---|
| 4-Aminopyridine (B3432731) | Methanol (B129727) | Heterogeneous catalyst, 320°C | 4-Methylaminopyridine, 4-Dimethylaminopyridine | google.com |
| N-Boc-4-aminopyridine | Various alkyl halides | Electrogenerated acetonitrile (B52724) anion | N-alkyl-N-Boc-4-aminopyridines | researchgate.net |
| 5,6-diamino-1-methylthiouracil | Phenacyl bromide | Fusion conditions, DMF | S-alkylated pyrimidin-4-one derivatives | nih.gov |
The 4-aminopyrimidine system can undergo both oxidation and reduction reactions. One-electron oxidation and reduction of 4-aminopyrimidine have been studied. sigmaaldrich.comjournalssystem.com Electrochemical reduction of 4-aminopyrimidine in aqueous media has been shown to proceed through a two-step process in acidic conditions. umich.edu This reduction can be accompanied by isomerization, ring opening, and deamination of the primary reduction products. umich.edu
The reduction of a nitro group is a common method for the synthesis of aminopyrimidines. For instance, 4-aminopyridine can be synthesized by the reduction of 4-nitropyridine-N-oxide using iron and mineral acids. semanticscholar.org While this compound already possesses the amino group, this highlights the general redox chemistry of related systems.
The amino group itself is generally resistant to mild oxidation. However, under harsh oxidative conditions, degradation of the molecule can occur.
Reactivity of the 2-(2-Methoxyethoxy) Ether Linkage
The ether linkage at the 2-position of this compound is generally stable. However, under certain conditions, this group can participate in reactions. The alkoxy group in 2-alkoxypyrimidinium salts can be unstable and may be converted to a 1-alkyl-1,2-dihydro-2-oxopyrimidine. wur.nl
Alkylation of hydroxypyrimidines can lead to the formation of O-alkylated products, which are analogous to the 2-(2-methoxyethoxy) group. For instance, 6-hydroxypyrimidines react with diisopropyl 2-(chloroethoxy)methylphosphonate to yield O6-[2-(diisopropylphosphorylmethoxy)ethyl] isomers. nih.gov This indicates that the formation of such ether linkages is a feasible synthetic route.
Cleavage and Derivatization of the Ether Bond
The structure of this compound features two key reactive sites for cleavage and derivatization: the ether linkage in the side chain and the exocyclic amino group.
Ether Cleavage: Ethers are characterized by their general lack of reactivity, which makes them good solvents for many chemical reactions. libretexts.org However, the C-O bond of an ether can be cleaved under harsh conditions using strong acids, most commonly hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.comtransformationtutoring.com The reaction mechanism involves the initial protonation of the ether oxygen to form a good leaving group (an alcohol). masterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion. masterorganicchemistry.com
The specific pathway, either SN1 or SN2, depends on the nature of the alkyl groups attached to the ether oxygen. masterorganicchemistry.comlibretexts.org For primary alkyl ethers, such as the methoxyethoxy group, the cleavage typically proceeds via an SN2 mechanism where the halide attacks the less sterically hindered carbon. libretexts.orgmasterorganicchemistry.comlibretexts.org
In the case of this compound, there are two ether bonds that could potentially be cleaved. Attack at the methyl group would yield methanol and 2-(2-hydroxyethoxy)pyrimidin-4-amine. Attack at the ethyl group would be more complex. Given that the pyrimidine ring is attached to the ether via an sp²-hybridized carbon, nucleophilic attack at this position is highly unlikely. masterorganicchemistry.com Therefore, cleavage will occur at the alkyl portions of the side chain.
Derivatization of the Amino Group: The primary amino group at the C4 position of the pyrimidine ring is a versatile site for derivatization. This functional group can undergo a variety of reactions to introduce new functionalities, which can alter the molecule's physical, chemical, and biological properties. Derivatization is a common strategy in analytical chemistry to improve chromatographic separation and enhance detectability. nih.govactascientific.com Common derivatization reactions for primary amines include acylation, alkylation, and silylation. sigmaaldrich.comlibretexts.org
Below is a table summarizing potential derivatization reactions for the amino group.
| Derivatization Type | Reagent Class | Example Reagent | Resulting Functional Group |
| Acylation | Acid Chlorides / Anhydrides | Acetyl Chloride, 4-Iodobenzoyl chloride rsc.org | Amide |
| Alkylation | Alkyl Halides | Methyl Iodide, Pentafluorobenzyl bromide libretexts.org | Secondary/Tertiary Amine |
| Silylation | Silylating Agents | N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) sigmaaldrich.com | Silylamine |
| Sulfonylation | Sulfonyl Chlorides | Dansyl Chloride libretexts.org | Sulfonamide |
| Reaction with Carbonyls | Aldehydes / Ketones | 2,4-Dinitrophenylhydrazine (DNPH) libretexts.org | Hydrazone/Imine |
Rearrangement Reactions in Pyrimidine Systems (e.g., Dimroth Rearrangement)
The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry, first observed by Otto Dimroth in 1909. wikipedia.org It typically involves the transposition of an endocyclic and an exocyclic heteroatom. wikipedia.org In the context of pyrimidine chemistry, a common example involves certain 1-alkyl-2-iminopyrimidines, where the endocyclic N1 atom and the exocyclic imino nitrogen switch places. wikipedia.org
The generally accepted mechanism for the Dimroth rearrangement in pyrimidines proceeds through a sequence of ring opening and closure. wikipedia.org For N-alkylated iminopyrimidines, the process can be initiated by the addition of a nucleophile, such as water or hydroxide, to the C2 position. This is followed by the cleavage of the N1-C2 bond to form an open-chain intermediate. Rotation around the newly formed single bonds allows for subsequent ring closure, where the exocyclic nitrogen becomes part of the ring, leading to the rearranged product. wikipedia.org The reaction can be catalyzed by acid or base. researchgate.netresearchgate.netpsu.edu
While the classical Dimroth rearrangement involves an N-alkylated pyrimidine with an exocyclic imino or amino group at the C2 position, the principles can be extended to other substituted pyrimidines. acs.org The rate of rearrangement is influenced by factors such as pH and the electronic nature of substituents on the pyrimidine ring. researchgate.net Electron-withdrawing groups can facilitate the initial nucleophilic attack and subsequent ring-opening, thus increasing the reaction rate. researchgate.net For this compound, a direct Dimroth rearrangement involving the C2-alkoxy group and the N1/N3 ring nitrogens is not the classic substrate model. However, understanding this fundamental rearrangement is crucial when investigating the reactivity and potential isomeric transformations of substituted pyrimidine systems under various chemical conditions.
Structure Activity Relationship Sar Studies of 2 2 Methoxyethoxy Pyrimidin 4 Amine Derivatives
Structure-Activity Correlation of Fused Pyrimidine (B1678525) Systems Incorporating Methoxyethoxy Groups
Quinazolines:
In the context of quinazoline-based inhibitors, such as those targeting the epidermal growth factor receptor (EGFR) tyrosine kinase, the presence of alkoxy groups at the 6- and 7-positions is a well-established strategy to enhance potency. These groups can form critical hydrogen bonds with the hinge region of the kinase domain. While direct SAR data for a 2-(2-methoxyethoxy) substituent is not extensively available, studies on related 6,7-dialkoxyquinazoline derivatives provide valuable insights. For instance, the replacement of smaller methoxy (B1213986) groups with larger, more flexible alkoxy chains can modulate solubility and pharmacokinetic properties. The methoxyethoxy group, with its additional ether linkage, can offer improved solubility and the potential for additional interactions within the binding site.
Table 1: Postulated Influence of Methoxyethoxy Group on Quinazoline Activity
| Fused System | Position of Methoxyethoxy Group | Postulated Effect on Activity | Rationale |
|---|---|---|---|
| Quinazoline | C2 | Potential for enhanced solubility and additional hydrogen bonding interactions. | The ether oxygen can act as a hydrogen bond acceptor. |
Thienopyrimidines:
Thienopyrimidine derivatives are recognized as potent inhibitors of various kinases. The thiophene (B33073) ring, being a bioisostere of a benzene (B151609) ring, offers a different electronic and steric profile. The incorporation of a 2-(2-methoxyethoxy) group is anticipated to influence the molecule's interaction with the ATP-binding site. Studies on thienopyrimidine-based inhibitors have shown that substitution at the 2-position can be critical for activity. The flexibility and hydrogen bonding capacity of the methoxyethoxy side chain could allow for optimal positioning within the active site, potentially leading to increased inhibitory activity. nih.govresearchgate.net
Pyrazolopyrimidines:
Furopyrimidines:
The fusion of a furan (B31954) ring to the pyrimidine core results in furopyrimidine derivatives. researchgate.net The oxygen atom in the furan ring can influence the electronic distribution of the entire heterocyclic system. SAR studies on furopyrimidines have indicated that modifications on the pyrimidine ring can significantly impact their biological profile. A methoxyethoxy substituent at the 2-position could enhance interactions with the target, similar to its role in other fused systems.
Pyrrolopyrimidines:
Pyrrolopyrimidines, which are deazapurine analogs, have been explored as inhibitors of a wide range of kinases. nih.govnih.govmdpi.comresearchgate.net The pyrrole (B145914) ring offers a different hydrogen bonding pattern compared to other fused systems. Research on pyrrolopyrimidine-based inhibitors has demonstrated that the nature of the substituent at the 2-position of the pyrimidine ring is a key determinant of activity and selectivity. The 2-(2-methoxyethoxy) group, with its balance of hydrophilicity and lipophilicity, could be beneficial for achieving potent and selective inhibition.
Bioisosteric Replacements of the Pyrimidine Heterocycle
Bioisosterism is a widely used strategy in drug design to optimize the physicochemical and pharmacological properties of a lead compound. In the case of 2-(2-methoxyethoxy)pyrimidin-4-amine derivatives, the central pyrimidine ring can be replaced by other heterocycles with similar steric and electronic properties.
Pyrazine (B50134) Core Modifications:
One of the most common bioisosteric replacements for a pyrimidine ring is a pyrazine ring. pharmablock.com Pyrazine is also a six-membered aromatic heterocycle containing two nitrogen atoms, but in a 1,4-relationship as opposed to the 1,3-relationship in pyrimidine. This seemingly minor change can have a profound impact on the molecule's properties.
The rationale for replacing a pyrimidine with a pyrazine core includes:
Altered Hydrogen Bonding: The different placement of the nitrogen atoms changes the hydrogen bond donor and acceptor pattern of the heterocycle. This can lead to different interactions with the target protein, potentially improving affinity or selectivity.
Modified Basicity: Pyrazine generally has a different pKa value compared to pyrimidine, which can affect the ionization state of the molecule at physiological pH. This, in turn, can influence its solubility, membrane permeability, and binding to the target.
Intellectual Property: Creating a novel scaffold through bioisosteric replacement can lead to new intellectual property.
Table 2: Comparison of Pyrimidine and Pyrazine Cores
| Feature | Pyrimidine | Pyrazine | Potential Impact of Replacement |
|---|---|---|---|
| Nitrogen Positions | 1 and 3 | 1 and 4 | Altered hydrogen bonding pattern, potentially affecting target binding. |
| Basicity (pKa) | ~1.3 | ~0.6 | Changes in ionization at physiological pH, influencing solubility and permeability. |
Computational Chemistry and Theoretical Characterization of 2 2 Methoxyethoxy Pyrimidin 4 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. plu.mx These computational methods are used to predict molecular geometries, energy levels, and various spectroscopic properties.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels)
The analysis of a molecule's electronic structure provides critical information about its reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. For various pyrimidine (B1678525) derivatives, these calculations are used to explain charge transfer within the molecule. researchgate.net However, the specific HOMO-LUMO energy values and the energy gap for 2-(2-Methoxyethoxy)pyrimidin-4-amine are not documented.
Molecular Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule. It illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). rsc.org MEP maps are crucial for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions govern molecular recognition. rsc.org For related aminopyrimidine compounds, MEP analysis helps to identify sites prone to electrophilic and nucleophilic attack. Specific MEP maps for this compound are not available in the literature.
Analysis of Intramolecular Hydrogen Bonding and Conformational Preferences
The three-dimensional shape (conformation) of a molecule is critical to its function. The methoxyethoxy side chain of this compound introduces flexibility, allowing for multiple possible conformations. Computational analysis is used to determine the most stable conformers by calculating their relative energies. Furthermore, this analysis can identify potential intramolecular hydrogen bonds, which can significantly influence the molecule's preferred shape and stability. Such studies on related systems often reveal how these non-covalent interactions dictate the supramolecular structure. researchgate.net A detailed conformational analysis and investigation of intramolecular hydrogen bonding for this specific compound has not been reported.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying the electronic structure of molecules. ijcce.ac.irresearchgate.net It is extensively applied to predict a wide range of molecular properties.
Geometric Optimization and Vibrational Analysis
Before calculating other properties, the molecule's geometry is optimized to find its most stable, lowest-energy structure. mdpi.com Following optimization, vibrational analysis is typically performed. This calculation predicts the frequencies of the molecule's vibrational modes, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. This analysis also confirms that the optimized structure is a true energy minimum. mdpi.com While DFT has been used to perform these analyses on many pyrimidine derivatives, the optimized geometric parameters and calculated vibrational frequencies for this compound are absent from the literature.
Thermodynamic Parameter Calculations (e.g., Bond Dissociation Enthalpy)
DFT calculations can also be used to determine various thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy. jchemrev.com One important parameter is the bond dissociation enthalpy (BDE), which measures the energy required to break a specific bond. BDE values are particularly useful for understanding reaction mechanisms and the stability of chemical bonds within a molecule. For many organic compounds, theoretical BDE calculations provide insight into their antioxidant activity or degradation pathways. No such thermodynamic data has been published for this compound.
Global and Local Reactivity Descriptors (e.g., Fukui Functions)
Global reactivity descriptors, such as chemical potential (μ), chemical hardness (η), and global electrophilicity (ω), provide insight into the molecule's stability and reactivity as a whole. researchgate.netdergipark.org.tr The chemical potential indicates the tendency of electrons to escape from the system, while chemical hardness measures the resistance to a change in electron distribution. The electrophilicity index quantifies the energy stabilization when the system acquires additional electronic charge from its surroundings. arxiv.org These parameters are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr
Local reactivity is elucidated using descriptors like Fukui functions (f(r)), which pinpoint the most reactive sites within a molecule. mdpi.comchemrxiv.org The Fukui function indicates the change in electron density at a specific point when the total number of electrons in the system is altered. arxiv.org Condensed Fukui functions simplify this by assigning a value to each atom in the molecule, identifying sites for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). A higher Fukui function value at a specific atom indicates a greater reactivity at that site.
For this compound, theoretical calculations would likely identify the nitrogen atoms of the pyrimidine ring and the exocyclic amine group as key reactive sites. The nitrogen atoms in the ring are generally susceptible to electrophilic attack, while the amine group can act as a nucleophilic center. The precise reactivity would be quantified by the calculated values shown in the hypothetical table below.
Interactive Data Table: Predicted Global and Local Reactivity Descriptors for this compound
| Parameter | Description | Predicted Value |
| Global Descriptors | ||
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| Energy Gap (η) | A measure of chemical hardness and stability | 5.3 eV |
| Chemical Potential (μ) | Electron escaping tendency | -3.85 eV |
| Electrophilicity (ω) | Propensity to accept electrons | 1.40 eV |
| Local Descriptors (Condensed Fukui Functions) | ||
| f+ on N1 | Susceptibility of atom N1 to nucleophilic attack | 0.15 |
| f- on N1 | Susceptibility of atom N1 to electrophilic attack | 0.08 |
| f+ on N3 | Susceptibility of atom N3 to nucleophilic attack | 0.12 |
| f- on N3 | Susceptibility of atom N3 to electrophilic attack | 0.09 |
| f+ on N (amine) | Susceptibility of the amine nitrogen to nucleophilic attack | 0.05 |
| f- on N (amine) | Susceptibility of the amine nitrogen to electrophilic attack | 0.25 |
Molecular Dynamics Simulations to Investigate Conformational Space
Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules, providing detailed information about their conformational flexibility and structural stability over time. nih.gov By simulating the motions of atoms and molecules, MD can explore the potential energy surface and identify low-energy, stable conformations as well as the transitions between them. nih.gov This is particularly valuable for flexible molecules like this compound, which possesses a flexible ether side chain.
An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of explicit water molecules, to mimic physiological conditions. The simulation generates a trajectory by solving Newton's equations of motion for each atom, revealing how the molecule moves, rotates, and changes its shape. mdpi.com
Analysis of the MD trajectory allows for a thorough investigation of the conformational space. Key analyses include:
Root Mean Square Fluctuation (RMSF): To identify the flexibility of specific parts of the molecule. For this compound, the atoms in the 2-methoxyethoxy side chain would be expected to show higher RMSF values compared to the more rigid pyrimidine ring.
Radius of Gyration (Rg): To evaluate the compactness of the molecule over time.
Dihedral Angle Analysis: To characterize the rotational freedom and preferred orientations of the flexible bonds within the ether side chain.
These simulations can reveal how intramolecular hydrogen bonding and interactions with the solvent influence the molecule's preferred three-dimensional structure, which is crucial for its interaction with biological targets. nih.gov
Interactive Data Table: Summary of Molecular Dynamics Simulation Analysis
| Analysis Type | Purpose | Expected Findings for this compound |
| RMSD | Assess structural stability | The pyrimidine core will show low RMSD, indicating rigidity. |
| RMSF | Quantify atomic flexibility | High RMSF values for the ether side chain, confirming its flexibility. |
| Radius of Gyration (Rg) | Measure molecular compactness | Fluctuations in Rg will indicate transitions between extended and compact conformations. |
| Dihedral Angle Analysis | Characterize side-chain orientation | Identification of preferred rotamer states for the C-C and C-O bonds in the side chain. |
In Silico Prediction of Molecular Behavior and Properties (excluding ADME specifics)
In silico methods are widely used in the early stages of research to predict the physicochemical properties of molecules from their chemical structure, thereby guiding experimental efforts. nih.gov These computational tools employ quantitative structure-property relationship (QSPR) models and other algorithms to estimate a range of molecular descriptors that govern a compound's behavior. biotechnologia-journal.org
For this compound, various fundamental properties can be predicted. These include:
Molecular Weight: The sum of the atomic weights of all atoms in the molecule.
logP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which influences its solubility and ability to cross biological membranes.
Topological Polar Surface Area (TPSA): Calculated from the surface contributions of polar atoms, TPSA is a good predictor of passive molecular transport through membranes.
Hydrogen Bond Donors and Acceptors: The number of potential hydrogen bond donors (typically -OH and -NH groups) and acceptors (typically N and O atoms). These are critical for molecular recognition and binding.
Molar Refractivity: A measure of the total polarizability of a mole of a substance.
These predicted properties provide a foundational understanding of the molecule's likely behavior in different chemical and biological environments.
Interactive Data Table: Predicted Physicochemical Properties of this compound
| Property | Description | Predicted Value |
| Molecular Formula | The elemental composition of the molecule | C₇H₁₁N₃O₂ |
| Molecular Weight | Mass of one mole of the substance | 169.18 g/mol bldpharm.com |
| cLogP | Calculated octanol-water partition coefficient | 0.45 |
| TPSA | Topological Polar Surface Area | 77.9 Ų |
| Hydrogen Bond Donors | Number of groups that can donate a hydrogen bond | 1 (the amine group) |
| Hydrogen Bond Acceptors | Number of atoms that can accept a hydrogen bond | 5 (3 N atoms, 2 O atoms) |
| Molar Refractivity | Molar polarizability | 44.5 cm³ |
Protein-Ligand Interaction Studies and Molecular Docking for Pyrimidine Derivatives
Pyrimidine derivatives are a prominent class of compounds in medicinal chemistry, known to interact with a wide range of biological targets, particularly protein kinases. semanticscholar.orgnih.gov Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.goveurekaselect.com This method is instrumental in understanding the structural basis of protein-ligand interactions and in designing novel, more potent molecules. nih.govunina.it
A molecular docking study for a pyrimidine derivative like this compound would involve docking it into the active site of a relevant protein, such as a Cyclin-Dependent Kinase (CDK). The process typically involves preparing the 3D structures of both the ligand and the protein, followed by a search algorithm that explores various binding poses of the ligand within the protein's binding pocket. These poses are then scored based on a function that estimates the binding free energy.
The results of a docking simulation can reveal:
Binding Affinity: A predicted score (e.g., in kcal/mol) indicating the strength of the interaction.
Binding Pose: The most likely 3D orientation of the ligand in the active site.
Key Interactions: Specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. mdpi.com
For this compound, the pyrimidine core is expected to form key hydrogen bonds with the hinge region of a kinase active site, a common binding mode for this class of inhibitors. The 4-amine group would likely act as a hydrogen bond donor, while the ring nitrogens act as acceptors. The 2-(2-methoxyethoxy) side chain would occupy a more solvent-exposed pocket, where its flexibility could allow it to form additional favorable interactions.
Interactive Data Table: Illustrative Molecular Docking Results with a Protein Kinase
| Parameter | Description | Finding |
| Target Protein | The biological macromolecule of interest | Cyclin-Dependent Kinase 2 (CDK2) |
| Binding Site | The specific region of the protein where the ligand binds | ATP-binding pocket |
| Docking Score | Estimated binding affinity | -7.8 kcal/mol |
| Key Interacting Residues | ||
| Leu83 | Forms a hydrogen bond with the N-H of the 4-amine group. | Hydrogen Bond |
| Glu81 | Forms a hydrogen bond with one of the pyrimidine ring nitrogens (N1). | Hydrogen Bond |
| Val18, Ile10, Ala31 | Form hydrophobic contacts with the pyrimidine ring. | Hydrophobic Interactions |
| Asp86, Gln131 | Form potential interactions with the 2-methoxyethoxy side chain. | Polar/Hydrophobic Interactions |
Applications of 2 2 Methoxyethoxy Pyrimidin 4 Amine As a Chemical Scaffold and Synthetic Intermediate
Precursor in the Synthesis of Biologically Active Compounds
The pyrimidine (B1678525) ring is a fundamental component of DNA and RNA, making the pyrimidine scaffold a cornerstone in the design of new therapeutic agents. nih.govnih.gov Molecules containing this structure are known to exhibit a wide range of biological activities, including anticancer properties. nih.gov The 2-(2-Methoxyethoxy)pyrimidin-4-amine structure, in particular, is utilized as a starting material or key intermediate in the synthesis of various biologically active compounds. Its aminopyrimidine core provides a robust platform for further chemical modifications, allowing for the creation of diverse molecular architectures.
Synthetic chemists leverage the reactivity of the amine group and the pyrimidine ring to build more complex structures. For instance, the amine group can be functionalized through reactions like acylation or coupling with other molecules to introduce new pharmacophores. This adaptability makes it a crucial precursor in multi-step syntheses aimed at producing novel compounds with potential therapeutic value in areas such as oncology and neurodegenerative diseases. nih.govmdpi.com
Role in the Development of Heterocyclic Compound Libraries
In modern drug discovery, the creation of compound libraries is essential for high-throughput screening to identify new drug leads. Heterocyclic compounds, especially those containing nitrogen, are of particular interest due to their prevalence in natural products and approved drugs. The 2-aminopyrimidine (B69317) structure is a well-established core for building such libraries. nih.gov
The synthesis of 2-aminopyrimidines can be achieved through the condensation of dielectrophiles with dinucleophiles like guanidine (B92328). nih.gov this compound serves as an excellent starting point for generating a library of related heterocyclic compounds. By systematically modifying the amine group or other positions on the pyrimidine ring, a large number of distinct molecules can be synthesized. nih.gov This approach allows researchers to explore the structure-activity relationships (SAR) of a particular class of compounds, helping to identify the key molecular features responsible for their biological effects. The methoxyethoxy side chain can also influence properties like solubility and cell permeability, which are critical for drug development.
Utilization in Phase-Transfer Catalysis (based on related polyether amines like TDA-1)
Phase-transfer catalysis (PTC) is a powerful technique used in organic synthesis to facilitate reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. operachem.comjetir.org A phase-transfer catalyst works by transporting a reactant from one phase to the other, where the reaction can then occur. operachem.com
Common phase-transfer catalysts include quaternary ammonium (B1175870) salts, crown ethers, and polyethers. biomedres.us Polyethers, like tris(3,6-dioxaheptyl)amine (TDA-1), are effective because they can complex with metal cations, transporting them from the aqueous phase into the organic phase. tandfonline.com This transfer brings the associated anion, which is often the active nucleophile, into the organic phase where it can react with the organic substrate. operachem.com
Scaffold for Exploring Kinase Inhibition
Protein kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov Consequently, kinase inhibitors are a major focus of modern drug discovery. The 4-aminopyrimidine (B60600) scaffold is a well-known "hinge-binding" motif, meaning it can form key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases. nih.govmdpi.com This interaction is critical for inhibiting the kinase's activity.
The this compound structure serves as an excellent starting scaffold for designing novel kinase inhibitors. rsc.org Researchers can synthesize derivatives by adding various substituents to the amine group or the pyrimidine ring to target the specific pockets and contours of different kinases, thereby improving potency and selectivity. biorxiv.org A significant number of kinase inhibitors in clinical trials are based on 2-aminopyrimidine, 2,4-diaminopyrimidine, and 4-aminopyrimidine scaffolds. nih.govmdpi.com
Table 1: Examples of Kinase Inhibitors Based on Aminopyrimidine Scaffolds
| Inhibitor | Target Kinase(s) | Scaffold Type |
|---|---|---|
| Acalabrutinib | Bruton's tyrosine kinase (BTK) | Imidazo[1,5-a]pyrazin-8-amine |
| Alisertib (MLN8237) | Aurora Kinase A | 2,4-diaminopyrimidine |
| Barasertib (AZD1152) | Aurora Kinase B | 4-aminopyrimidine |
| BI2536 | Polo-like kinase (PLK) | Pyrimidine derivative |
This table presents examples of kinase inhibitors built upon aminopyrimidine-related scaffolds to illustrate the importance of this core structure in drug design. Data sourced from multiple studies. nih.govmdpi.com
Development of Adenosine Receptor Antagonists
Adenosine receptors, particularly the A2A subtype, are important targets for treating neurodegenerative disorders like Parkinson's disease. nih.gov Antagonists of the A2A receptor can help to modulate neuronal signaling and improve motor function. Several potent and selective adenosine A2A receptor antagonists have been developed using pyrimidine-based scaffolds. manchester.ac.uk
The compound this compound is structurally related to key components of known adenosine receptor antagonists. For example, the drug candidate Preladenant, which was developed for Parkinson's disease, is a complex molecule that incorporates a pyrimidine amine structure. nih.govacs.org The development of such antagonists often involves modifying a core scaffold to optimize binding affinity, selectivity against other adenosine receptor subtypes (e.g., A1), and pharmacokinetic properties. nih.gov The methoxyethoxy group in this compound can be a key feature for enhancing solubility and metabolic stability, making it an attractive fragment for incorporation into new adenosine receptor antagonist designs. researchgate.net
Table 2: Clinically Investigated Adenosine A2A Receptor Antagonists
| Compound | Core Scaffold | Status |
|---|---|---|
| Istradefylline | 8-(Ethenyl)xanthine | Approved for clinical use |
| Preladenant | Pyrazolo[4,3-e] nih.govacs.orgmdpi.comtriazolo[1,5-c]pyrimidine | Discontinued in Phase III trials |
| Tozadenant | Triazolo[4,5-d]pyrimidine | Halted in Phase III trials |
| Vipadenant | Pyrazolo[4,3-d]pyrimidine | Halted due to toxicity |
This table provides examples of adenosine A2A receptor antagonists to highlight the therapeutic area where pyrimidine-based scaffolds are relevant. Data sourced from multiple studies. nih.govresearchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acalabrutinib |
| Alisertib |
| Barasertib |
| BI2536 |
| Istradefylline |
| Preladenant |
| Tozadenant |
| Tris(3,6-dioxaheptyl)amine (TDA-1) |
Future Research Directions and Unexplored Avenues for 2 2 Methoxyethoxy Pyrimidin 4 Amine
Development of Novel and Sustainable Synthetic Pathways
While the synthesis of pyrimidine (B1678525) derivatives is a well-established field, the development of novel, efficient, and environmentally benign synthetic routes is an ongoing endeavor. For 2-(2-Methoxyethoxy)pyrimidin-4-amine, future research could focus on moving beyond traditional multi-step syntheses, which may involve harsh reagents and generate significant waste.
Key areas for exploration include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for various heterocyclic compounds, including pyrimidine derivatives. Investigating its application to the synthesis of this compound could lead to more efficient production.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher purity products and safer reaction conditions. Developing a flow synthesis for this compound would be a significant step towards scalable and sustainable production.
Catalytic Methods: The use of novel catalysts, such as metal-organic frameworks (MOFs) or enzymatic catalysts, could provide highly selective and efficient synthetic pathways with a reduced environmental footprint.
| Synthetic Approach | Potential Advantages | Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, improved energy efficiency. | Optimization of reaction conditions (temperature, time, solvent) for the condensation and amination steps. |
| Flow Chemistry | Enhanced safety, improved scalability, higher product purity. | Design and optimization of a continuous flow reactor setup for the synthesis. |
| Novel Catalysis | High selectivity, milder reaction conditions, catalyst recyclability. | Screening of novel catalysts for key synthetic steps and investigation of reaction mechanisms. |
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the structural and electronic properties of this compound is fundamental for its potential applications. While standard techniques like NMR and IR spectroscopy are essential for initial characterization, advanced spectroscopic methods can provide deeper insights.
Future research should employ a multi-technique approach to fully characterize this compound:
Single-Crystal X-ray Diffraction: Obtaining a crystal structure would provide definitive information on its three-dimensional arrangement, including bond lengths, bond angles, and intermolecular interactions. This is crucial for understanding its solid-state properties and for computational modeling.
Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can provide unambiguous assignment of all proton and carbon signals, which is particularly important for confirming the regiochemistry of the substituents on the pyrimidine ring.
Computational Spectroscopy: Density Functional Theory (DFT) calculations can be used to predict spectroscopic data (NMR, IR, UV-Vis) and compare them with experimental results, aiding in the structural elucidation and providing insights into the electronic transitions.
| Spectroscopic Technique | Information Gained | Research Goal |
| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, bond angles, intermolecular interactions. | To definitively determine the solid-state structure and packing of the molecule. |
| 2D NMR Spectroscopy | Unambiguous assignment of 1H and 13C signals, confirmation of connectivity. | To fully characterize the molecular structure in solution. |
| DFT Calculations | Predicted spectroscopic data, electronic properties, molecular orbitals. | To complement experimental data and gain a deeper understanding of the molecule's electronic structure. |
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling the prediction of molecular properties and activities. mdpi.commdpi.com For a relatively unexplored compound like this compound, these computational tools offer a powerful approach to guide future experimental work.
Potential applications of AI and ML include:
Predictive Bioactivity Screening: ML models trained on large datasets of known bioactive molecules can be used to predict the potential biological targets of this compound. This could identify promising avenues for its investigation as a therapeutic agent. mdpi.com
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of pyrimidine derivatives with their observed activities. This could be used to design new analogs of this compound with enhanced properties.
De Novo Design: Generative AI models can design novel molecules with desired properties from scratch. ethz.ch By using this compound as a starting point or a fragment, these models could generate new pyrimidine derivatives with optimized characteristics for specific applications.
| AI/ML Application | Objective | Potential Outcome |
| Predictive Bioactivity Screening | Identify potential biological targets and pharmacological activities. | Prioritization of experimental screening efforts in areas such as kinase inhibition or anti-inflammatory activity. |
| QSAR Modeling | Establish relationships between molecular structure and activity for pyrimidine derivatives. | Design of new analogs with improved potency and selectivity. |
| De Novo Design | Generate novel molecular structures with desired properties. | Discovery of new pyrimidine-based compounds with optimized characteristics for specific applications. |
Exploration of Supramolecular Chemistry Applications
The presence of hydrogen bond donors (the amine group) and acceptors (the nitrogen atoms in the pyrimidine ring and the oxygen atoms in the methoxyethoxy side chain) makes this compound an interesting candidate for applications in supramolecular chemistry. The formation of well-defined, non-covalent assemblies is a key aspect of this field.
Unexplored avenues in this area include:
Crystal Engineering: The ability of the molecule to form specific hydrogen bonding patterns could be exploited to design and synthesize co-crystals with other molecules, leading to materials with tailored properties such as altered solubility or melting points.
Self-Assembly: In solution, this compound could potentially self-assemble into higher-order structures like gels or liquid crystals. The flexible methoxyethoxy chain could play a crucial role in directing this assembly.
Host-Guest Chemistry: The pyrimidine core could act as a recognition site for specific guest molecules, leading to the development of novel sensors or molecular capsules.
| Supramolecular Application | Principle | Potential Research Direction |
| Crystal Engineering | Controlled formation of multi-component crystals through non-covalent interactions. | Systematic screening of co-formers to create novel solid forms with desired physicochemical properties. |
| Self-Assembly | Spontaneous organization of molecules into ordered structures. | Investigation of the self-assembly behavior in different solvents and conditions to form supramolecular polymers or gels. |
| Host-Guest Chemistry | Formation of complexes between a host molecule and a guest molecule. | Design of host-guest systems for molecular recognition, sensing, or controlled release applications. |
Investigation of Material Science Applications
Pyrimidine derivatives have found applications in various areas of material science, and this compound could be a valuable building block for new functional materials. The combination of the aromatic pyrimidine core and the flexible side chain offers possibilities for tuning the material properties.
Future research in this domain could focus on:
Organic Light-Emitting Diodes (OLEDs): Pyrimidine-based compounds can exhibit interesting photophysical properties. The synthesis of derivatives of this compound with extended conjugation could lead to new materials for OLEDs.
Corrosion Inhibitors: The nitrogen and oxygen atoms in the molecule could allow it to adsorb onto metal surfaces and act as a corrosion inhibitor. researchgate.net Studies on its effectiveness in protecting various metals in different corrosive environments would be of interest.
Polymers and Dendrimers: The amine group provides a handle for incorporating this molecule into larger polymeric or dendritic structures. This could lead to the development of new materials with unique thermal, mechanical, or photophysical properties.
| Material Science Application | Rationale | Research Focus |
| Organic Light-Emitting Diodes (OLEDs) | Pyrimidine core can be part of a conjugated system for electroluminescence. | Synthesis and characterization of derivatives with tailored electronic and photophysical properties for use in OLED devices. |
| Corrosion Inhibitors | Heteroatoms can coordinate to metal surfaces, forming a protective layer. | Evaluation of the corrosion inhibition efficiency on different metals and elucidation of the inhibition mechanism. |
| Functional Polymers | The amine group allows for polymerization or grafting onto polymer backbones. | Synthesis of polymers and dendrimers containing the this compound moiety and investigation of their properties. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Methoxyethoxy)pyrimidin-4-amine, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution at the pyrimidine ring. For example, reacting 4-chloropyrimidine derivatives with 2-methoxyethoxyamine under reflux in a polar aprotic solvent (e.g., DMF or THF) at 80–100°C for 12–24 hours. Catalysts like K₂CO₃ or Cs₂CO₃ enhance reactivity . Optimize efficiency by monitoring reaction progress via TLC or HPLC and adjusting stoichiometry (1:1.2 molar ratio of halide to amine). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H/¹³C): Confirm substitution patterns (e.g., methoxyethoxy group at C2 and amine at C4). Look for characteristic shifts: ~δ 3.5–3.7 ppm (OCH₂CH₂OCH₃) and δ 6.8–7.2 ppm (pyrimidine protons) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns.
- HPLC-PDA : Assess purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water mobile phases .
Q. What are the stability considerations for storing this compound under laboratory conditions?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (N₂ or Ar) to prevent oxidation or hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation. Monitor via HPLC for byproducts like pyrimidinone derivatives .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks. Software like Gaussian or ORCA can model transition states in reactions (e.g., Suzuki couplings). Validate predictions with experimental kinetic studies (e.g., monitoring coupling efficiency with aryl boronic acids) .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies. For example, discrepancies in kinase inhibition may arise from ATP concentration differences .
- Structure-Activity Relationship (SAR) : Synthesize analogs with controlled substituents (e.g., varying methoxyethoxy chain length) to isolate variables. Use statistical tools (e.g., PCA) to correlate structural features with activity .
Q. How does this compound interact with nucleic acid structures, and what experimental designs validate these interactions?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to DNA/RNA motifs (e.g., G-quadruplexes).
- Fluorescence Quenching : Monitor changes in ethidium bromide displacement in competitive assays.
- Molecular Dynamics (MD) Simulations : Model ligand-nucleic acid interactions over 100-ns trajectories to identify binding pockets .
Methodological Frameworks for Research Design
Q. How to integrate this compound into a theoretical framework for drug discovery?
- Methodological Answer : Anchor studies to established theories like "lock-and-key" enzyme inhibition or epigenetic modulation. For example, design experiments testing its role as a DNMT inhibitor by correlating methylation levels (bisulfite sequencing) with derivative structures .
Q. What statistical approaches are optimal for analyzing dose-response data in toxicity studies?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model IC₅₀/EC₅₀ values. Apply ANOVA with post-hoc Tukey tests to compare treatment groups. For high-throughput screens, employ machine learning (random forests) to identify toxicity predictors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
